(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
Description
(Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group at the 4-position and a 2-fluorophenyl moiety at the 3-position of the acrylonitrile backbone. The (Z)-stereochemistry is critical for its molecular interactions, as the spatial arrangement of substituents influences binding to biological targets.
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-15-6-3-5-13(9-15)17-11-23-18(22-17)14(10-21)8-12-4-1-2-7-16(12)20/h1-9,11H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINJXHSDKEGJW-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of bromine and fluorine substituents on the phenyl rings enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.
Table 1: Anticancer Activity of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 6.5 | Inhibition of cell proliferation |
| A549 (Lung) | 7.0 | Cell cycle arrest at G2/M phase |
The compound's mechanism of action includes inducing apoptosis in cancer cells and inhibiting cell proliferation through cell cycle arrest. Studies have indicated that it may interact with specific proteins involved in cancer cell survival pathways, such as Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 | Disruption of cell membrane integrity |
| Escherichia coli | 1.0 | Inhibition of protein synthesis |
| Candida albicans | 0.8 | Induction of oxidative stress |
The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes, leading to cell death .
Case Studies
- Study on Anticancer Effects : A study conducted on MCF-7 and HeLa cells indicated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Research evaluating the antimicrobial properties demonstrated that the compound exhibited lower MIC values than conventional antibiotics against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties can be inferred by comparing it to structurally related acrylonitriles documented in the literature. Below is a detailed analysis:
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Electronic Properties
- Lipophilicity :
- The 3-bromophenyl group increases lipophilicity (clogP ~3.5 estimated) compared to analogues with methoxy (clogP ~2.8) or hydroxy groups (clogP ~1.9) . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
